molecular formula C25H30FN3O4S B2729551 1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892774-41-3

1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2729551
CAS RN: 892774-41-3
M. Wt: 487.59
InChI Key: WBDYSAAOWBCRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H30FN3O4S and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Selective COX-2 Inhibitors : A study focused on synthesizing and evaluating the cyclooxygenase (COX-1/COX-2) inhibitory activity of various quinoline derivatives, highlighting the impact of substituents like methoxy, methyl, and fluoro on the selective COX-2 inhibitory activity. This research presents potential compounds for anti-inflammatory applications (Singh et al., 2004).

  • Fluorescent Labeling Reagent : Another study introduced a novel fluorophore, derived from a quinoline structure, showcasing its strong fluorescence in a wide pH range of aqueous media, making it useful for biomedical analysis (Hirano et al., 2004).

  • Cytotoxic Activities : Research on isatin derivatives related to quinolines showed significant in vitro cytotoxic activities against various cancer cell lines, indicating the potential of such compounds in anticancer therapies (Reddy et al., 2013).

Analytical and Chemical Applications

  • Anticancer Activity : A study on the synthesis of new quinoline derivatives evaluated their anticancer activity, indicating the potential for developing effective cancer treatments (B. N. Reddy et al., 2015).

  • Sigma Ligands : Research into sigma ligands with affinity for sigma 2 binding sites utilized quinoline derivatives, illustrating their potential in neuropharmacology and the development of anxiolytics (Perregaard et al., 1995).

Green Chemistry

  • Nanocrystalline Titania-based Sulfonic Acid Catalyst : A green approach utilizing a nanocrystalline titania-based sulfonic acid material for the synthesis of piperazinyl-quinolinyl pyran derivatives under solvent-free conditions was developed, showcasing an efficient and environmentally friendly synthesis method (Murugesan et al., 2016).

properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O4S/c1-4-5-10-29-17-24(34(31,32)19-8-6-18(33-3)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(2)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDYSAAOWBCRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

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